molecular formula C46H78O4 B1252645 Olean-12-ene-28-carboxy-3beta-hexadecanoate

Olean-12-ene-28-carboxy-3beta-hexadecanoate

Cat. No.: B1252645
M. Wt: 695.1 g/mol
InChI Key: WAESUNHGNAUFBW-SWSFNTIQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Olean-12-ene-28-carboxy-3beta-hexadecanoate is a natural product found in Lessingia glandulifera and Madhuca longifolia with data available.

Scientific Research Applications

Antifeedant Activity

Olean-12-ene-28-carboxy-3beta-hexadecanoate has demonstrated potent antifeedant activities against agricultural pests like tobacco caterpillar larvae (Mallavadhani et al., 2003). This suggests its potential as a natural pesticide in agriculture.

Chemical Constituents in Plants

This compound is also identified as a chemical constituent in various plants, such as Aspidosperma illustre, indicating its role in the natural chemical composition of certain flora (Barbosa et al., 2010).

Therapeutic Potential

In a study involving Cylicodiscus gabunensis, derivatives of olean-12-ene, including this compound, were isolated, suggesting their potential significance in therapeutic applications (Mkounga et al., 2010).

Anti-inflammatory and Anticancer Agents

Research on synthetic oleanane and ursane triterpenoids, which are closely related to this compound, has shown potential as anti-inflammatory and cancer chemopreventive agents (Honda et al., 2000).

Estrogen Receptor Binding Activity

A study on the fruits of the Indian Ayurvedic plant Dendrophthoe falcata found compounds related to this compound, indicating its relevance in estrogen receptor binding activities (Mallavadhani et al., 2006).

Properties

Molecular Formula

C46H78O4

Molecular Weight

695.1 g/mol

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hexadecanoyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C46H78O4/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-39(47)50-38-26-27-43(6)36(42(38,4)5)25-28-45(8)37(43)24-23-34-35-33-41(2,3)29-31-46(35,40(48)49)32-30-44(34,45)7/h23,35-38H,9-22,24-33H2,1-8H3,(H,48,49)/t35-,36-,37+,38-,43-,44+,45+,46-/m0/s1

InChI Key

WAESUNHGNAUFBW-SWSFNTIQSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)O)C)C)C

Synonyms

O-CHDA
olean-12-ene-28-carboxy-3-hexadecanoate
olean-12-ene-28-carboxy-3beta-hexadecanoate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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